molecular formula C14H10FN3OS B2604012 4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE CAS No. 568561-40-0

4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PYRIDINE

Cat. No.: B2604012
CAS No.: 568561-40-0
M. Wt: 287.31
InChI Key: IFQJLGWWSDEDCY-UHFFFAOYSA-N
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Description

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol or a disulfide to introduce the sulfanyl group.

    Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of new materials, such as organic semiconductors.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the synthesis of other chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
  • 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

4-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its electronic properties and reactivity compared to similar compounds. This can lead to differences in biological activity and material properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQJLGWWSDEDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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